N-[4-(DIPROPYLSULFAMOYL)PHENYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE
Overview
Description
N-[4-(DIPROPYLSULFAMOYL)PHENYL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound is characterized by the presence of a dipropylsulfamoyl group attached to a phenyl ring, which is further connected to a biphenyl structure with a carboxamide group. The unique structural features of this compound make it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(DIPROPYLSULFAMOYL)PHENYL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the biphenyl core. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The dipropylsulfamoyl group can be introduced through a sulfonamide formation reaction, where a sulfonyl chloride reacts with a primary amine under basic conditions . Finally, the carboxamide group is introduced through an amide coupling reaction, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
Industrial Production Methods
Industrial production of N-[4-(DIPROPYLSULFAMOYL)PHENYL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE may involve similar synthetic routes but optimized for large-scale synthesisThe reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(DIPROPYLSULFAMOYL)PHENYL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitric acid, halogens, Lewis acids as catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
N-[4-(DIPROPYLSULFAMOYL)PHENYL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-(DIPROPYLSULFAMOYL)PHENYL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes. For example, as an inhibitor of cytosolic phospholipase A2α (cPLA2α), the compound binds to the active site of the enzyme, preventing the release of arachidonic acid from phospholipids . This inhibition reduces the production of inflammatory mediators like prostaglandins and leukotrienes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
N-[4-(DIPROPYLSULFAMOYL)PHENYL]-1-(4-FLUOROPHENYL)-5-OXOPYRROLIDINE-3-CARBOXAMIDE: Similar structure with a fluorophenyl and oxopyrrolidine group.
N-[4-(DIPROPYLSULFAMOYL)PHENYL]-2-PHENOXYACETAMIDE: Contains a phenoxyacetamide group instead of the biphenyl carboxamide.
Uniqueness
N-[4-(DIPROPYLSULFAMOYL)PHENYL]-[1,1’-BIPHENYL]-4-CARBOXAMIDE is unique due to its specific combination of a dipropylsulfamoyl group, biphenyl structure, and carboxamide group.
Properties
IUPAC Name |
N-[4-(dipropylsulfamoyl)phenyl]-4-phenylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3S/c1-3-18-27(19-4-2)31(29,30)24-16-14-23(15-17-24)26-25(28)22-12-10-21(11-13-22)20-8-6-5-7-9-20/h5-17H,3-4,18-19H2,1-2H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJYVBJGQPPCHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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